6-(Trifluoromethoxy)quinoline
Overview
Description
6-(Trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethoxy group attached to the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of the compound 6-(Trifluoromethoxy)quinoline is a variety of thrips species at the nymphal and adult stages . Thrips are one of the most commercially important pests, causing severe damage by directly feeding on crops and transmitting viruses .
Mode of Action
This compound demonstrates strong and quick insecticidal action against its targets through contact and feeding activity . This interaction minimizes crop damage and economic loss by insect pest species .
Biochemical Pathways
It’s known that the compound’s insecticidal properties are due to its unique phenoxy-quinoline structure .
Pharmacokinetics
Its impact on bioavailability is evident in its effective insecticidal action .
Result of Action
The molecular and cellular effects of this compound’s action result in a strong and quick insecticidal effect against a variety of thrips species . This leads to minimized crop damage and economic loss by insect pest species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been found to be safe for tested non-target arthropods, making it suitable for controlling insect pests under Integrated Pest Management (IPM) programs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst to couple 6-bromoquinoline with trifluoromethoxyphenylboronic acid . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions ortho and para to the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6-(Trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of functionalized quinoline derivatives.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the trifluoromethoxy group.
6-Methoxyquinoline: Similar structure but with a methoxy group instead of trifluoromethoxy.
6-Chloroquinoline: Contains a chlorine atom instead of the trifluoromethoxy group.
Uniqueness: 6-(Trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which significantly alters its chemical and physical properties. This group increases the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLDVVMVBKTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573992 | |
Record name | 6-(Trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212695-45-9 | |
Record name | 6-(Trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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